1,3-Bis(chloromethyl)benzene
Overview
Description
1,3-Bis(chloromethyl)benzene, also known as m-xylylene dichloride, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene where two chloromethyl groups are attached to the benzene ring at the 1 and 3 positions. This compound is a colorless to light yellow liquid at room temperature and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)benzene can be synthesized through the chloromethylation of m-xylene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons of m-xylene to attack the carbonyl, followed by rearomatization of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows a similar chloromethylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(chloromethyl)benzene primarily undergoes substitution reactions due to the presence of the chloromethyl groups. These reactions include nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, and thioethers, depending on the nucleophile used.
Oxidation: Major products include carboxylic acids and other oxidized derivatives of the benzene ring.
Scientific Research Applications
1,3-Bis(chloromethyl)benzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of polymers, resins, and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a cross-linking agent in protein chemistry.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 1,3-Bis(chloromethyl)benzene involves its reactivity towards nucleophiles. The chloromethyl groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in cross-linking reactions and the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chloromethyl)benzene:
1,4-Bis(chloromethyl)benzene:
Uniqueness
1,3-Bis(chloromethyl)benzene is unique due to the positioning of the chloromethyl groups, which affects its reactivity and the types of products formed in chemical reactions. The meta position of the chloromethyl groups allows for different substitution patterns and reactivity compared to the ortho and para isomers .
Properties
IUPAC Name |
1,3-bis(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWOKACBGZOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060814 | |
Record name | Benzene, 1,3-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-16-4 | |
Record name | 1,3-Bis(chloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(chloromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(chloromethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3-bis(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,3-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Bis(chloromethyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4Y9VC52AF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,3-Bis(chloromethyl)benzene in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for creating polymers and ligands. [, ] For instance, it acts as a monomer in the palladium-catalyzed Suzuki cross-coupling reaction with boronic acids, yielding polybenzyls. [] Additionally, it serves as a precursor in synthesizing pincer-type NHC ligands, which are crucial in forming organometallic complexes with metals like silver, copper, and iridium. []
Q2: How does the structure of this compound influence its reactivity in polymerization reactions?
A2: The meta-substitution pattern of the chloromethyl groups in this compound plays a key role in its polymerization behavior. Research indicates that compared to its para-substituted counterpart (1,4-bis(chloromethyl)benzene), this compound primarily forms the desired 1,3-dibenzylbenzene product in Suzuki cross-coupling reactions with boronic acids. [] This suggests that the meta-positioning reduces the likelihood of unwanted side reactions like homocoupling of the boronic acid, making it a more efficient building block for synthesizing 1,3-linked polybenzyls. []
Q3: Can you describe the solid-state structure of this compound?
A3: In its solid form, this compound molecules arrange themselves in a three-dimensional network stabilized by chlorine-chlorine interactions. [] These interactions, measuring 3.513 (1) and 3.768 (3) Å, contribute to the overall packing and stability of the crystal lattice. [] This structural insight is valuable for understanding its physical properties and behavior in various applications.
Q4: What types of metal complexes can be formed using NHC ligands derived from this compound?
A4: this compound is a precursor for synthesizing a variety of pincer-type NHC ligands that can coordinate to various transition metals. [] For example, researchers successfully synthesized silver(I) and copper(I) complexes using a bis-imidazolium salt derived from this compound. [] Furthermore, the same ligand system facilitated the formation of iridium complexes, including a unique dimetallacycle containing two bridging CNHC^CH^CNHC ligands. [] These complexes hold potential in various catalytic applications, including C-H activation and hydrogen transfer reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.